苯乙基镁氯

描述

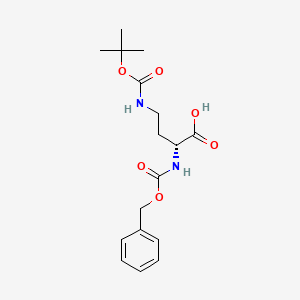

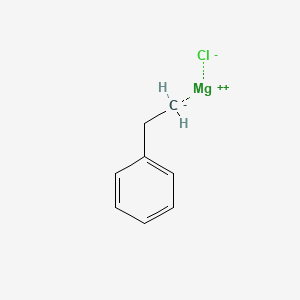

Phenethylmagnesium chloride is an organometallic compound with the linear formula C6H5CH2CH2MgCl . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard .

Molecular Structure Analysis

The molecular structure of Phenethylmagnesium chloride consists of a phenethyl group (C6H5CH2CH2-) bonded to a magnesium ion (Mg+2), which is further bonded to a chloride ion (Cl-) . The molecular weight of Phenethylmagnesium chloride is 164.92 .Chemical Reactions Analysis

Phenethylmagnesium chloride is typically used in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis

Phenethylmagnesium chloride is a liquid at room temperature with a density of 0.954 g/mL at 25°C . It has a boiling point of 65°C .科学研究应用

催化的偶联反应:苯乙基镁氯在催量 Cp2ZrCl2 存在下与卤代烷烃、甲苯磺酸酯和硫酸酯反应,得到 2-芳基烷烃。这个过程涉及通过苯乙烯锆酸盐中间体在苄位进行烷基化 (Terao 等人,2005)。

过渡金属催化的反应:苯乙基镁氯用于 CpTiCl3 和 TaCl5 等过渡金属催化的脱氟反应中。这个过程通过苯乙基的异构化生成 1-苯乙基芳烃 (Guo 等人,2006)。

基于有机镁的化学:该化合物参与在连续流动反应器中生成氯甲基镁氯,从而合成氯代醇和环氧化合物 (von Keutz 等人,2020)。

多功能苯并咪唑和吲哚的合成:苯基镁氯(与苯乙基镁氯密切相关)用于将硝基芳烃转化为亚胺,生成功能化杂环 (Dohle 等人,2003)。

有机金属化合物的合成:苯乙基镁氯用于合成半夹心稀土金属衍生物,在苯乙烯的规整聚合中表现出活性 (Luo 等人,2013)。

格氏试剂的烷基化:用于 Cu 催化的烷基化反应,提供了一种环保高效的程序 (Cahiez 等人,2000)。

安全和危害

作用机制

Target of Action

Phenethylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of Phenethylmagnesium chloride are carbonyl compounds such as aldehydes and ketones .

Mode of Action

Phenethylmagnesium chloride, as a Grignard reagent, interacts with its targets (carbonyl compounds) through a nucleophilic addition reaction . The carbon atom in the Phenethylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target compound . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The interaction of Phenethylmagnesium chloride with carbonyl compounds leads to the formation of secondary or tertiary alcohols . This is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules .

Pharmacokinetics

As a Grignard reagent, it is typically prepared and used in situ for chemical reactions . Its bioavailability would be influenced by factors such as its reactivity, the solvent used, and the presence of other compounds in the reaction mixture .

Result of Action

The result of Phenethylmagnesium chloride’s action is the formation of new organic compounds, particularly alcohols . These compounds can have various applications in pharmaceuticals, materials science, and other fields .

Action Environment

The action of Phenethylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, and must be prepared and handled under anhydrous and inert conditions . The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its efficacy . The temperature and the solvent used can also influence the reaction .

属性

IUPAC Name |

magnesium;ethylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTILEHLSPAZIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90878-19-6 | |

| Record name | Phenethylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction phenethylmagnesium chloride undergoes in the presence of transition metal catalysts and aryl fluorides?

A1: Phenethylmagnesium chloride participates in a cross-coupling reaction with aryl fluorides when catalyzed by transition metals like CpTiCl3 or TaCl5. Interestingly, this reaction involves a rearrangement of the phenethyl group, resulting in the formation of 1-phenethylarenes, primarily at the para-position of the aryl fluoride. [, ] This reaction pathway highlights the potential of phenethylmagnesium chloride for generating specific isomers in organic synthesis.

Q2: How does the reactivity of phenethylmagnesium chloride compare to other alkyl halides in reactions with styrene-zirconate intermediates?

A2: Research indicates that phenethylmagnesium chloride, when reacting with styrene-zirconate intermediates formed in the presence of Cp2ZrCl2, exhibits lower reactivity compared to alkyl bromides, while showing higher reactivity than alkyl fluorides and chlorides. [] This order of reactivity (alkyl-Cl < alkyl-F < phenethylmagnesium chloride < alkyl-Br) is essential for understanding the selectivity and potential applications of these reactions in organic synthesis.

Q3: Can phenethylmagnesium chloride be used in enantioselective synthesis?

A3: Yes, studies demonstrate the potential of phenethylmagnesium chloride in enantioselective synthesis. Researchers successfully used a novel ferrocenylaminophosphine ligand in conjunction with a palladium catalyst to achieve enantioselective Grignard cross-coupling between phenethylmagnesium chloride and vinyl bromide. [] This resulted in the formation of 3-phenylbut-1-ene with a promising enantiomeric excess of 79%, highlighting the potential for further development of chiral synthesis methods using this Grignard reagent.

Q4: Does the structure of the Grignard reagent impact its reactivity in these reactions?

A4: While specific structure-activity relationship (SAR) data is limited within the provided research, the rearrangement of the phenethyl group during the cross-coupling reaction with aryl fluorides [] suggests that structural modifications could influence the reactivity and selectivity of the reaction. Further research is needed to fully understand the impact of different substituents on the phenethyl group and their effects on reaction outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)